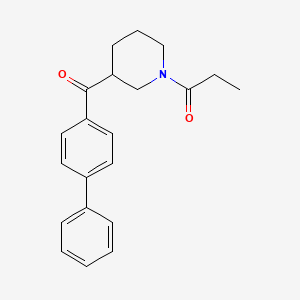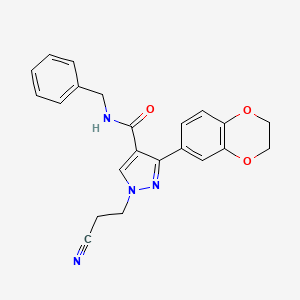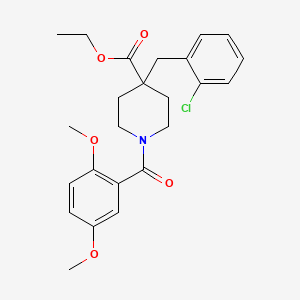![molecular formula C23H17NO4S B4893041 N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide](/img/structure/B4893041.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide, also known as MN-64, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MN-64 belongs to the class of sulfonamide compounds, which have been widely used as antibiotics and diuretics. However, MN-64 has shown promise as a potential anticancer agent due to its ability to inhibit a specific enzyme involved in cancer cell growth.
Mecanismo De Acción
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide works by inhibiting the activity of an enzyme called N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. This modification is important for the proper functioning of many proteins, including those involved in cancer cell growth. By inhibiting NMT, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide disrupts this process and prevents the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide has been shown to have a specific effect on cancer cells, inhibiting their growth and inducing apoptosis. However, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide has also been shown to have an effect on normal cells, although to a lesser extent. This suggests that N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide may have some potential side effects, although further studies are needed to fully understand its effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. However, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide is a relatively new compound and further studies are needed to fully understand its effects and potential side effects. Additionally, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide may have limitations in terms of its bioavailability and toxicity, which could affect its use in clinical settings.
Direcciones Futuras
There are several future directions for N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide. Another area of interest is the investigation of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide's potential as a therapeutic agent for other types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide and its effects on normal cells. Overall, N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide shows promise as a potential anticancer agent, but further research is needed to fully understand its potential.
Métodos De Síntesis
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-naphthalenesulfonyl chloride with 2-methoxydibenzo[b,d]furan-3-amine in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide in its pure form.
Aplicaciones Científicas De Investigación
N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide has been the subject of several scientific studies due to its potential as an anticancer agent. One study investigated the effects of N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide on breast cancer cells and found that it inhibited the growth of these cells by inducing cell cycle arrest and apoptosis. Another study showed that N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide was effective in inhibiting the growth of lung cancer cells by targeting a specific enzyme involved in cancer cell growth.
Propiedades
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S/c1-27-23-13-19-18-8-4-5-9-21(18)28-22(19)14-20(23)24-29(25,26)17-11-10-15-6-2-3-7-16(15)12-17/h2-14,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZBIJSRKGOXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxydibenzofuran-3-yl)naphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide](/img/structure/B4892960.png)

![1-cyclobutyl-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4892968.png)
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4892969.png)
![1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4892973.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-2-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4892993.png)
![ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4893005.png)

![[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile](/img/structure/B4893010.png)
methanone](/img/structure/B4893014.png)
amine oxalate](/img/structure/B4893017.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4893027.png)
![2-[2-chloro-5-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4893035.png)